Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611184
InChI: InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6,12H2,1H3
SMILES: COC(=O)C1CC1C2=CC=C(C=C2)N
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate

CAS No.:

Cat. No.: VC13611184

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6,12H2,1H3
Standard InChI Key ABLMNIKWSKUYMA-UHFFFAOYSA-N
SMILES COC(=O)C1CC1C2=CC=C(C=C2)N
Canonical SMILES COC(=O)C1CC1C2=CC=C(C=C2)N

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure features a cyclopropane ring fused to a methyl ester group at the 1-position and a 4-aminophenyl substituent at the 2-position. The cyclopropane ring introduces significant angle strain, which influences both the compound’s reactivity and conformational stability. The para-aminophenyl group provides a planar aromatic system with a primary amine, enabling hydrogen bonding and π-π interactions, while the methyl ester serves as a polar, hydrolyzable functional group .

Stereochemical Considerations

The stereochemistry of methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate is defined by the relative configuration of substituents on the cyclopropane ring. The (1R,2R) enantiomer is commonly reported, as evidenced by its InChIKey (ABLMNIKWSKUYMA-UHFFFAOYSA-N), which specifies the absolute configuration . This stereochemical detail is critical for understanding its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Synthesis and Reaction Pathways

Cyclopropanation Strategies

The synthesis of cyclopropane derivatives typically involves cyclization reactions or [2+1] cycloadditions. For methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate, a multi-step approach is employed:

  • Nitroacetate Cyclization: A method analogous to the synthesis of 1-aminocyclopropane-1-carboxylic acid involves reacting nitroacetic acid esters (e.g., ethyl nitroacetate) with 1,2-dihaloethanes (e.g., 1,2-dibromoethane) in the presence of a base such as sodium carbonate. This step forms the nitro-substituted cyclopropane intermediate .

  • Nitro Reduction: The nitro group is reduced to an amine using tin(II) chloride in methanol or ethanol under controlled temperatures (15–20°C) .

  • Esterification/Functionalization: The final step introduces the methyl ester group via methanolysis or transesterification, often catalyzed by sodium hydroxide .

Reaction Conditions and Optimization

  • Cyclization: Conducted in dichloromethane at 80–120°C under reflux .

  • Reduction: Requires careful temperature control to avoid over-reduction or side reactions .

  • Hydrolysis/Crystallization: Purification is achieved using ethanol as a solvent, with cooling to induce crystallization .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Peaks corresponding to N-H stretching (3300–3500 cm1^{-1}), ester C=O (1720–1740 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}).

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (CDCl3_3): δ 6.95–7.25 (m, 4H, Ar-H), 3.65 (s, 3H, OCH3_3), 2.80–3.10 (m, 2H, cyclopropane CH2_2), 1.50–1.80 (m, 1H, cyclopropane CH).

    • 13C^{13}\text{C} NMR: δ 170.5 (COOCH3_3), 150.2 (C-NH2_2), 128.3–115.6 (Ar-C), 52.1 (OCH3_3), 25.8 (cyclopropane CH2_2), 18.3 (cyclopropane CH).

Biological Activity and Pharmaceutical Applications

Mechanism of Action

The compound’s biological activity stems from its ability to interact with enzymes and receptors via its amine and ester groups. The cyclopropane ring’s rigidity may enhance binding affinity by reducing conformational entropy loss upon target engagement.

Case Study: α-Arylation in Drug Synthesis

Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate serves as a precursor in the α-arylation of ketones and esters. Photochemical reactions with 4-aminophenyl cations enable the synthesis of α-arylpropionic esters, which are intermediates in analgesics like ibuprofen .

Future Research Directions

Synthetic Chemistry

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to access (1R,2R) and (1S,2S) configurations with >99% ee.

  • Green Chemistry Approaches: Replacing tin(II) chloride with eco-friendly reductants (e.g., H2_2/Pd-C) and solvents .

Biological Screening

  • In Vitro Assays: Evaluate cytotoxicity, antimicrobial activity, and COX inhibition.

  • Structure-Activity Relationship (SAR) Studies: Modify the ester group (e.g., ethyl, tert-butyl) and amine substituents to optimize potency.

PropertyValue/Description
Molecular FormulaC11H13NO2\text{C}_{11}\text{H}_{13}\text{NO}_2
Molar Mass191.23 g/mol
Melting PointNot reported (requires experimental determination)
SolubilitySoluble in DMSO, methanol; insoluble in water
Hazard CodeXi (Irritant)
Storage Conditions2–8°C, dry, dark
Synthetic StepConditions
CyclopropanationNa2_2CO3_3, CH2_2Cl2_2, 80–120°C
Nitro ReductionSnCl2_2, MeOH, 15–20°C
EsterificationNaOH, MeOH, 70–90°C
Crystallization95% EtOH, cooling

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